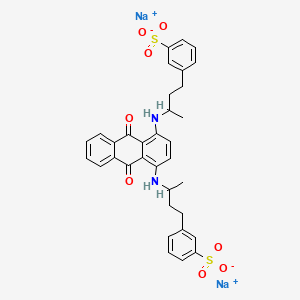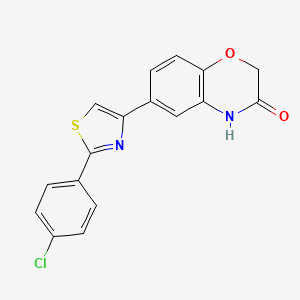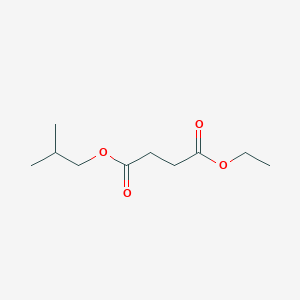
1-(4-Fluorophenyl)-2-(methylamino)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-2-(methylamino)butan-1-one is a chemical compound that belongs to the class of substituted cathinones It is structurally related to other compounds in this class, which are known for their stimulant properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-(methylamino)butan-1-one typically involves the reaction of 4-fluorobenzaldehyde with methylamine and a suitable ketone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
1-(4-Fluorophenyl)-2-(methylamino)butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: It is used as a precursor in the synthesis of other chemical compounds.
Biology: Research has explored its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: The compound has been investigated for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-(4-Fluorophenyl)-2-(methylamino)butan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced neuronal activity and increased alertness and energy levels.
類似化合物との比較
1-(4-Fluorophenyl)-2-(methylamino)butan-1-one is similar to other substituted cathinones, such as:
Methcathinone: Known for its stimulant effects, but with a different substitution pattern on the aromatic ring.
Mephedrone: Another stimulant with a different substitution pattern, leading to variations in its pharmacological effects.
4-Methylmethcathinone (4-MMC): Similar in structure but with a methyl group on the aromatic ring, resulting in different biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological effects.
特性
CAS番号 |
1368599-12-5 |
|---|---|
分子式 |
C11H14FNO |
分子量 |
195.23 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-2-(methylamino)butan-1-one |
InChI |
InChI=1S/C11H14FNO/c1-3-10(13-2)11(14)8-4-6-9(12)7-5-8/h4-7,10,13H,3H2,1-2H3 |
InChIキー |
NEZHKHMZNSFKGS-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)C1=CC=C(C=C1)F)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















